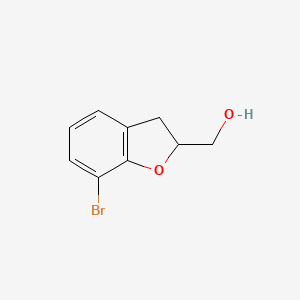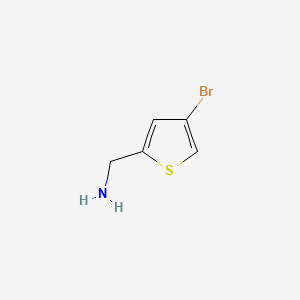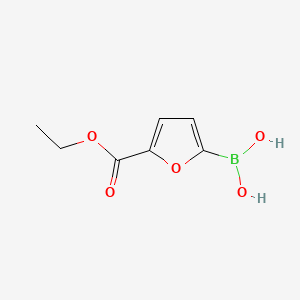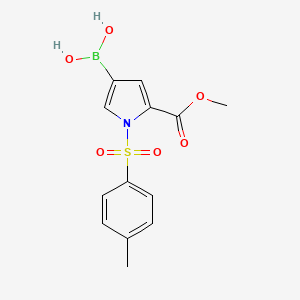
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
Overview
Description
Scientific Research Applications
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol has several applications in scientific research:
Safety and Hazards
“(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Mechanism of Action
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological and pharmacological activities .
Mode of Action
It is known that benzofuran derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran derivatives have been found to impact a variety of biochemical pathways, leading to a wide array of downstream effects .
Result of Action
Benzofuran derivatives have been found to exhibit a wide range of biological and pharmacological activities .
Preparation Methods
The synthesis of (7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can be achieved through several routes. The reaction conditions typically require a brominating agent such as bromine or N-bromosuccinimide (NBS) and a solvent like dichloromethane . The reaction is carried out under controlled temperatures to ensure the selective bromination at the 7-position of the benzofuran ring .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group typically yields an aldehyde or carboxylic acid, while reduction of the bromine atom results in the formation of 2,3-dihydrobenzofuran-2-yl)methanol .
Comparison with Similar Compounds
(7-Bromo-2,3-dihydrobenzofuran-2-yl)methanol can be compared with other similar compounds, such as:
2,3-Dihydrobenzofuran: Lacks the bromine and methanol groups, making it less reactive in certain chemical reactions.
7-Bromo-2,3-dihydrobenzofuran: Similar structure but lacks the methanol group, affecting its solubility and reactivity.
2,3-Dihydrobenzofuran-2-yl)methanol:
The presence of both the bromine and methanol groups in this compound makes it unique and versatile for various chemical transformations and applications .
Properties
IUPAC Name |
(7-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCRSIHHGGSDPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)

![(4-Chloro-2-fluorophenyl)(6-chloro-2-methyl-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-3-yl)methanone](/img/structure/B591719.png)









